molecular formula C14H14N2O6 B1520292 4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid CAS No. 1221725-91-2

4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1520292
CAS No.: 1221725-91-2
M. Wt: 306.27 g/mol
InChI Key: QIEOWDZGBORLJH-UHFFFAOYSA-N
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Description

4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C14H14N2O6 and its molecular weight is 306.27 g/mol. The purity is usually 95%.
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Biological Activity

4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a synthetic organic compound belonging to the pyrazolone class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Structural Characteristics

The compound features a pyrazole ring with substituents that enhance its biological activity:

  • Molecular Formula : C14_{14}H14_{14}N2_{2}O6_{6}
  • Molecular Weight : 306.27 g/mol
  • Key Functional Groups : Hydroxyethyl and methoxycarbonyl groups that contribute to its interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors involved in inflammatory pathways. Similar pyrazole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .

Biological Activities

  • Anti-inflammatory Properties :
    • Pyrazolone derivatives are often studied for their ability to inhibit inflammation-related pathways. Research indicates that certain structural features within the pyrazolone class enhance anti-inflammatory effects .
  • Analgesic Effects :
    • Compounds within this class have been documented to exhibit analgesic properties, potentially providing relief from pain through modulation of pain signaling pathways .
  • Antitumor Activity :
    • Some studies have highlighted the potential of pyrazole derivatives as antitumor agents. These compounds have shown inhibitory effects against various cancer cell lines, suggesting a role in cancer therapy .

Case Study 1: Inhibition of Inflammatory Mediators

A study evaluated the anti-inflammatory activity of various pyrazolone derivatives, including those similar to this compound. The results indicated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating the compound's potential as an anti-inflammatory agent .

Case Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain pyrazole derivatives exhibited cytotoxic effects. When combined with doxorubicin, these compounds displayed enhanced efficacy compared to doxorubicin alone, indicating a possible synergistic effect in cancer treatment .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Anti-inflammatoryInhibition of NO production
AnalgesicPain relief through COX inhibition
AntitumorCytotoxicity in breast cancer

Synthesis and Analytical Techniques

The synthesis of this compound involves several methods that require careful control over reaction conditions such as temperature and solvent choice. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor purity and yield during synthesis .

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for confirming the identity and purity of synthesized compounds.

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-22-14(21)11-10(6-7-17)12(18)16(15-11)9-4-2-8(3-5-9)13(19)20/h2-5,15,17H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEOWDZGBORLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121481
Record name 3-Methyl 1-(4-carboxyphenyl)-2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-91-2
Record name 3-Methyl 1-(4-carboxyphenyl)-2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 1-(4-carboxyphenyl)-2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 3
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 4
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 5
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 6
4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid

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